molecular formula C8H10O4 B133932 3,4-Dihydroxyphenylglycol CAS No. 28822-73-3

3,4-Dihydroxyphenylglycol

Cat. No.: B133932
CAS No.: 28822-73-3
M. Wt: 170.16 g/mol
InChI Key: MTVWFVDWRVYDOR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4-Dihydroxyphenylglycol (DHPG) is a principal metabolite of norepinephrine (NE), a sympathetic neurotransmitter . It plays a critical role in regulating physiological processes and is commonly used as an index of sympathetic activity in healthy and diseased states .

Mode of Action

It is known to be a potent agonist of group metabotropic glutamate receptors (mglurs) . This suggests that DHPG may interact with these receptors, leading to changes in cellular signaling and function.

Biochemical Pathways

DHPG is involved in the tyrosine metabolism pathway . It provides insight into NE dynamics, offering an index of NE turnover . The measurement of both plasma NE and DHPG provides unique and complementary information about sympathetic activity .

Pharmacokinetics

It is known that dhpg is a metabolite of norepinephrine, suggesting that it is produced in the body during the metabolism of norepinephrine .

Result of Action

DHPG has been found to have neuroprotective effects. For example, it has been shown to reduce inflammation and oxidative stress in the pancreatic tissue and inhibit acinar cell autophagy in a rat model of severe acute pancreatitis . It achieves this by activating the mTOR pathway to inhibit acinar cell autophagy and alleviate severe acute pancreatitis .

Action Environment

The action of DHPG can be influenced by environmental factors. For instance, the presence of another extra virgin olive oil (EVOO) polyphenol, hydroxytyrosol (HT), can modify the effect of DHPG. The association of DHPG+HT in the same proportions, as found in EVOO, improved the neuroprotective and antioxidant effects of both polyphenols .

Biochemical Analysis

Biochemical Properties

3,4-Dihydroxyphenylglycol plays a significant role in biochemical reactions, particularly in the metabolism of catecholamines. It is produced through the deamination of norepinephrine by the enzyme monoamine oxidase (MAO) in the cytosol . This reaction results in the formation of this compound, which can further undergo conjugation reactions to form sulfate or glucuronide conjugates. The interactions of this compound with enzymes such as MAO highlight its importance in the regulation of catecholamine levels and the maintenance of neurotransmitter balance.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to possess neuroprotective properties, particularly in models of oxidative stress and neurodegenerative diseases . It influences cell signaling pathways by modulating the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing inflammation and oxidative damage . Additionally, this compound affects gene expression related to antioxidant defense mechanisms, further contributing to its protective effects on cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress . This compound also interacts with specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, this compound inhibits the degradation of IκBα, a protein that regulates the nuclear factor-kappa B (NF-κB) signaling pathway, thereby reducing inflammation . These interactions highlight the multifaceted molecular mechanisms through which this compound exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and improving neuronal survival . At higher doses, potential toxic or adverse effects may be observed. For instance, excessive doses of this compound can lead to increased oxidative stress and cellular damage, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to catecholamine metabolism. It is produced from norepinephrine through the action of monoamine oxidase and can be further metabolized to form conjugates such as sulfate or glucuronide derivatives . These metabolic pathways are crucial for the regulation of catecholamine levels and the maintenance of neurotransmitter homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue-specific uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytosol, where it interacts with various enzymes and biomolecules involved in catecholamine metabolism . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications or targeting signals. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenylglycol can be synthesized through various methods. One common approach involves the reduction of 3,4-dihydroxyphenylacetaldehyde using sodium borohydride. Another method includes the enzymatic conversion of norepinephrine by monoamine oxidase .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as olive oil waste. The process includes organic extraction and high-performance liquid chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxyphenylglycol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form catecholamines.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Catecholamines such as norepinephrine.

    Substitution: Various substituted phenylglycol derivatives.

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroxyphenylglycol is unique due to its specific role as a norepinephrine metabolite and its presence in both biological systems and natural sources like olive oil. Its dual role in neurochemistry and as a natural antioxidant makes it a compound of significant interest in various fields of research .

Properties

IUPAC Name

4-(1,2-dihydroxyethyl)benzene-1,2-diol
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InChI

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MTVWFVDWRVYDOR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)O)O)O
Source PubChem
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Molecular Formula

C8H10O4
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DSSTOX Substance ID

DTXSID20865451
Record name (+/-)-3,4-Dihydroxyphenylglycol
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Molecular Weight

170.16 g/mol
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Physical Description

Solid
Record name 3,4-Dihydroxyphenylglycol
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Vapor Pressure

0.00000016 [mmHg]
Record name Dihydroxyphenylethylene glycol
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CAS No.

28822-73-3, 3343-19-9
Record name (±)-3,4-Dihydroxyphenylglycol
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Record name Dihydroxyphenylethylene glycol
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Record name (+/-)-3,4-Dihydroxyphenylglycol
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Record name (±)-4-(1,2-dihydroxyethyl)pyrocatechol
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Record name 3,4-DIHYDROXYPHENYLGLYCOL, (±)-
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Record name 3,4-Dihydroxyphenylglycol
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Melting Point

130 - 132 °C
Record name 3,4-Dihydroxyphenylglycol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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